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Introduction
Rapacuronium bromide, also known by its developmental code Org 9487 and trade name

Raplon, is a nondepolarizing neuromuscular blocking agent.[1][2] It is a synthetic aminosteroid

compound designed for rapid onset and short duration of action, intended for use in anesthesia

to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical

procedures.[2][3] Despite its rapid pharmacological profile, it was withdrawn from the market

due to safety concerns, specifically the risk of fatal bronchospasm.[2] This document provides a

detailed technical guide on the molecular structure and chemical synthesis of rapacuronium
bromide.

Molecular Structure
Rapacuronium bromide is a synthetic steroid molecule with a mono-quaternary ammonium

structure.[1] Its chemical name is 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-

piperidiny)androstan-16-yl]-1-(2-propenyl) piperidinium bromide.[1] The molecule possesses a

fundamental steroid framework, similar to other neuromuscular blocking agents like vecuronium

and pancuronium.[4]

The core of the molecule is an androstane steroid nucleus. Key functional groups are attached

at various positions, contributing to its pharmacological activity. A piperidinyl group is located at

the 2β position, and an acetyloxy group is at the 3α position. The 17β position is substituted
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with a propionyloxy group. The neuromuscular blocking activity is conferred by the quaternary

ammonium group at the 16β position, which consists of a piperidinium ring N-substituted with a

2-propenyl (allyl) group.[1] The presence of the bromide ion serves as the counter-ion to the

positively charged quaternary nitrogen.

Physicochemical Properties
A summary of the key physicochemical properties of rapacuronium bromide is presented in

the table below.

Property Value Reference

Chemical Formula C₃₇H₆₁BrN₂O₄ [2][5][6]

Molecular Weight 677.78 g/mol [1]

CAS Registry Number 156137-99-4 [7]

Appearance
Crystals from diethyl ether-

acetone
[7]

Melting Point 184 °C [7]

Optical Rotation
[α]²⁰D -12.7° (c = 1.01 in

CHCl₃)
[7]

Purity ≥98% [5]

Synthesis of Rapacuronium Bromide
The synthesis of rapacuronium bromide involves a multi-step process starting from a steroid

precursor. The general synthetic pathway is outlined below, based on available literature.[8]

Synthesis Pathway

 (2β,3α,5α,16β)-3-hydroxy-2,16-bis(piperidin-1-yl)androstan-17-one  3-acetoxy derivative 

 Acetyl chloride,
 Dichloromethane 

 (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2,16-bis(piperidin-1-yl)androstane 

 NaBH4,
 Methanol-THF 

 3-acetoxy-17-propionyloxy derivative 

 Propionyl chloride,
 Dichloromethane 

 Rapacuronium bromide 

 Allyl bromide,
 Dichloromethane 
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Caption: Synthetic pathway of Rapacuronium Bromide.

Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of

rapacuronium bromide, as inferred from the available literature.[8] Specific reaction conditions

such as temperature, reaction time, and purification methods would require further optimization

in a laboratory setting.

Step 1: Acetylation of the 3-hydroxy group

Objective: To protect the 3-hydroxy group by converting it to an acetate ester.

Procedure:

Dissolve the starting material, (2β,3α,5α,16β)-3-hydroxy-2,16-bis(piperidin-1-yl)androstan-

17-one, in dichloromethane.

Add acetyl chloride to the solution.

Stir the reaction mixture until the reaction is complete, as monitored by a suitable

technique (e.g., TLC).

Upon completion, quench the reaction and work up to isolate the 3-acetoxy derivative.

Step 2: Reduction of the 17-keto group

Objective: To reduce the ketone at the 17-position to a hydroxyl group.

Procedure:

Dissolve the 3-acetoxy derivative in a mixture of methanol and tetrahydrofuran (THF).

Add sodium borohydride (NaBH₄) portion-wise to the solution.

Stir the mixture until the reduction is complete.

Work up the reaction to isolate the (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2,16-

bis(piperidin-1-yl)androstane.
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Step 3: Acylation of the 17-hydroxy group

Objective: To esterify the 17-hydroxyl group with a propionyl group.

Procedure:

Dissolve the product from Step 2 in dichloromethane.

Add propionyl chloride to the solution.

Stir the reaction mixture until the acylation is complete.

Work up the reaction to obtain the 3-acetoxy-17-propionyloxy derivative.

Step 4: Quaternization of the 16-piperidinyl nitrogen

Objective: To form the mono-quaternary ammonium salt, which is the active pharmacophore.

Procedure:

Dissolve the 3-acetoxy-17-propionyloxy derivative in dichloromethane.

Add allyl bromide to the solution.

Stir the reaction mixture to allow for the quaternization reaction to proceed.

The final product, rapacuronium bromide, can be isolated and purified, for example, by

crystallization from a suitable solvent system like diethyl ether-acetone.[7]

Experimental Workflow
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Synthesis

Purification & Characterization

Starting Material:
(2β,3α,5α,16β)-3-hydroxy-2,16-bis(piperidin-1-yl)androstan-17-one

Step 1: Acetylation

Step 2: Reduction

Step 3: Acylation

Step 4: Quaternization

Crystallization

Spectroscopic Analysis
(e.g., NMR, MS, IR)

& Purity Analysis (e.g., HPLC)

final_product

Final Product:
Rapacuronium Bromide
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Caption: General experimental workflow for the synthesis and purification of Rapacuronium
Bromide.

Conclusion
This document has provided a detailed overview of the molecular structure and synthesis of

rapacuronium bromide. The well-defined chemical structure, with its steroidal backbone and

key functional groups, dictates its pharmacological properties as a neuromuscular blocking

agent. The multi-step synthesis, while intricate, follows established organic chemistry principles

of protection, reduction, acylation, and quaternization. The provided data and diagrams offer a

comprehensive resource for researchers and professionals in the field of drug development

and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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